(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Brand Name: Vulcanchem
CAS No.: 120570-48-1
VCID: VC0054439
InChI: InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3-
SMILES: C1=C(N=C(S1)N)C(=NO)C(=O)O
Molecular Formula: C5H5N3O3S
Molecular Weight: 187.18 g/mol

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

CAS No.: 120570-48-1

Main Products

VCID: VC0054439

Molecular Formula: C5H5N3O3S

Molecular Weight: 187.18 g/mol

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid - 120570-48-1

CAS No. 120570-48-1
Product Name (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Molecular Formula C5H5N3O3S
Molecular Weight 187.18 g/mol
IUPAC Name (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid
Standard InChI InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3-
Standard InChIKey URGSBEYHHRKMJL-BAQGIRSFSA-N
Isomeric SMILES C1=C(N=C(S1)N)/C(=N/O)/C(=O)O
SMILES C1=C(N=C(S1)N)C(=NO)C(=O)O
Canonical SMILES C1=C(N=C(S1)N)C(=NO)C(=O)O
Synonyms 2-(2-amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid
2-ATHIAA
PubChem Compound 6399474
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator